molecular formula C12H15NO3 B020933 Carbofuran-d3 CAS No. 1007459-98-4

Carbofuran-d3

Cat. No. B020933
M. Wt: 224.27 g/mol
InChI Key: DUEPRVBVGDRKAG-HPRDVNIFSA-N
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Description

Synthesis Analysis

The synthesis of Carbofuran-d3 involves specialized methods to incorporate deuterium atoms into the Carbofuran molecule. While specific synthesis pathways for Carbofuran-d3 are not directly found, studies on related carbocyclic systems and the synthesis of tetrahydrofuran derivatives provide insight into complex synthesis strategies that could be adapted for Carbofuran-d3. These include methods like palladium-catalyzed carboetherification and carboamination reactions, which are powerful tools for constructing heterocycles from simple starting materials (Wolfe, 2007).

Molecular Structure Analysis

Molecular structure analysis of Carbofuran-d3, like its parent compound Carbofuran, would involve understanding the arrangement of atoms and the incorporation of deuterium. Techniques such as NMR could be pivotal in elucidating these structural details, as demonstrated in studies on related compounds where NMR studies helped understand the solution structures of oligomers derived from tetrahydrofuran amino acids (Hungerford et al., 2000).

Chemical Reactions and Properties

Carbofuran-d3, by virtue of its structural similarity to Carbofuran, is expected to undergo similar chemical reactions, including hydrolysis, oxidation, and photodegradation. Studies on Carbofuran have documented various degradation pathways, such as hydrolysis to 3-hydroxycarbofuran and photodegradation leading to multiple photoproducts, which could similarly apply to Carbofuran-d3 with considerations for the effects of deuterium substitution (Raha & Das, 1990).

Physical Properties Analysis

The physical properties of Carbofuran-d3, including its boiling point, melting point, and solubility, are expected to be slightly altered compared to Carbofuran due to the presence of deuterium. These properties are crucial for understanding the behavior of Carbofuran-d3 in various environments and for developing analytical methods for its detection and quantification, as seen in studies employing voltammetric detection techniques for Carbofuran (Jirasirichote et al., 2017).

Chemical Properties Analysis

The chemical properties analysis of Carbofuran-d3 would focus on its reactivity, stability, and interaction with biological systems, which might be influenced by the deuterium atoms. This includes its metabolism by cytochrome P450 in various species, offering insights into its biotransformation and the role of specific enzymes in this process (Usmani, Hodgson, & Rose, 2004).

Scientific Research Applications

  • Degradation by Bacteria

    Chryseobacterium sp. BSC2-3, a carbofuran-degrading bacterium, transforms carbofuran into 3-hydroxycarbofuran. This process leads to metabolic changes, producing disease resistance inducers and plant growth regulators (Park et al., 2022).

  • Ecotoxic Effects on Fish

    Interaction between carbofuran and carbon nanotubes enhances ecotoxic effects on the gills of Nile tilapia (Campos-Garcia et al., 2016).

  • Effects on Heart Tissue in Rats

    Exposure to carbofuran in rats resulted in decreased heart tissue lactate dehydrogenase activity and increased malondialdehyde levels. Pretreatment with curcumin reversed these effects (Jaiswal et al., 2017).

  • Photo-Fenton Degradation

    Carbofuran degradation and mineralization efficiencies increase with higher H2O2 and Fe3+ dosages and decrease with higher carbofuran concentrations (Lu et al., 2012).

  • Detection in Food

    A specific and sensitive monoclonal antibody has been developed for the detection of carbofuran in fruits and vegetables (Yao et al., 2017).

  • Effect on Microorganisms

    Application of carbofuran resulted in 100-300% increases in bacterial plus actinomycetal populations and an extended period of CO2 evolution (Mathur et al., 1976).

  • Nephrotoxicity

    Carbofuran exhibits nephrotoxic effects, possibly due to increased oxidative stress (Kaur et al., 2012).

  • Electrochemical Sensor Development

    A highly sensitive and selective electrochemical sensor based on Gadolinium Sulfide Rod-Embedded RGO has been developed for carbofuran detection, suitable for environmental and food sample testing (Mariyappan et al., 2021).

  • Voltammetric Detection

    An accurate and precise electrochemical method using screen-printed carbon electrodes modified with graphene oxide and gold nanoparticles has been developed for carbofuran detection, promising for simple, low-cost analysis in agricultural fields (Jirasirichote et al., 2017).

  • Aquatic Fate and Toxicity

    Carbofuran, a widely used insecticide, has a short environmental half-life but is highly toxic to fish, with LC50s below 1 mg/l (Trotter et al., 1991).

Safety And Hazards

Carbofuran-d3 is fatal if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEPRVBVGDRKAG-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583577
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbofuran-d3

CAS RN

1007459-98-4
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1007459-98-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The procedure is as in (a) followed by (b), but pyridine is replaced by N,N-dimethylaniline and the intermediate carbonate is not distilled. Starting with 16.4 g of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, 16.8 g (76%) of CARBOFURAN are then obtained, M.p. 147° C.
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Synthesis routes and methods II

Procedure details

3.35 g (0.025 moles) of 2,3-dihydro-2,2-dimethyl-benzofuran-7-ol are reacted with 6 g (0.025 moles) of N-methylcarbamoyl-benzoic acid sulfimide in 15 ml of acetone, in the presence of 2.56 g (0.025 moles) of triethyl amine, at 50° C. for 15 minutes. The reaction mixture is then cooled to room temperature, diluted with 100 ml of water; the precipitate is filtered off, washed with water and dried. 3.1 g of 2,3-dihydro-2,2-dimethyl-benzofurane-7-yl methyl-carbamate are obtained, melting at 150° to 152° C. Benzoic acid sulfimide can be recovered by precipitation from the mother liquor with an acid.
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Synthesis routes and methods III

Procedure details

The carbofuran phenol from Examples 3 and 4 is then reacted with methyl isocyanate in the presence of a tertiary amine catalyst to give carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methyl carbamate).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
A Lemke, D Dörk, A Barth, R Lang, E Scherbaum… - eurl-pesticides.eu
… Extraction + Cleanup: Apply the citrate buffered QuEChERS (EN 15662) using an internal standard which is stable during acidic hydrolysis (eg Carbofuran-D3). Cleanup via dSPE is …
Number of citations: 0 www.eurl-pesticides.eu
V Bursić, G Vuković, M Đukić, A Petrović… - Contemporary …, 2018 - researchgate.net
… Summary: During 2018 a total of 42 sour cherry samples were collected and analysed for pesticide residues by LCMS/MS with the carbofuran–D3 and acetamiprid-D3 as internal …
Number of citations: 5 www.researchgate.net
T Tsuchiyama, M Katsuhara, M Nakajima - Journal of Chromatography A, 2017 - Elsevier
In the multi-residue analysis of pesticides using GC–MS, the quantitative results are adversely affected by a phenomenon known as the matrix effect. Although the use of matrix-matched …
Number of citations: 43 www.sciencedirect.com
A Shakouri, F Kobarfard, H Yazdanpanah… - Research in …, 2012 - rps.mui.ac.ir
… The amounts of pesticides were determined using interpolation of the relative peak areas for each pesticide to internal standard (carbofuran-d3) peak area in the sample on the matrix-…
Number of citations: 1 rps.mui.ac.ir
A Shakouri, H Yazdanpanah, F Kobarfard… - Research in …, 2012 - rps.mui.ac.ir
… The method was validated using rice samples spiked with 108 pesticides at 3 different levels (n=5) and carbofuran- d3 as internal standard. A matrixmatched calibration curves was …
Number of citations: 0 rps.mui.ac.ir
G Vuković, V Bursić, T Stojanović… - … on Analytical and …, 2020 - acta.bibl.u-szeged.hu
… Carbofuran D3 was used as an internal standard (IS). HPLC grade methanol and acetonitrile were obtained from JT Baker Chemicals. Formic acid was purchased from Fisher Scientific …
Number of citations: 5 acta.bibl.u-szeged.hu
M Mačkić, V Bursić, G Vuković, T Stojanović… - 2022 - scidar.kg.ac.rs
… The Carbofuran-D3 was used as the internal standard (Dr. Ehrenstorfer). The mixture working standard solution was prepared at 1.0 and 10 µg/mL with acetonitrile and stored in the …
Number of citations: 2 scidar.kg.ac.rs
E Eil - researchgate.net
… 0.05 mg/kg) and with the mixture of pesticide standard of 1 pg/mL in the amount of 100 pul (final mass concentration 0.01 mg/kg) with the addition of the internal standard carbofuran-D3. …
Number of citations: 0 www.researchgate.net
S Lissalde, N Mazzella, P Mazellier - Science of the Total Environment, 2014 - Elsevier
… The internal standard solution was composed of atrazine d5, carbaryl d3, carbofuran d3, DEA d6, diuron d6, methomyl d3 and metolachlor d6 at 10 mg L − 1 , and chlorpyriphos d10 at …
Number of citations: 72 www.sciencedirect.com
V Bursić, G Vuković, D Beuković, A Petrović, A Popović… - … International Symposium of …, 2016
Number of citations: 0

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